Cas no 6430-91-7 (1-(3,4-DICHLOROPHENYL)-2-METHYLPROPAN-2-OL)
1-(3,4-DICHLOROPHENYL)-2-METHYLPROPAN-2-OL Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-DICHLOROPHENYL)-2-METHYLPROPAN-2-OL
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- MDL: MFCD11521004
- Inchi: 1S/C10H12Cl2O/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
- InChI Key: XZRQZCIXELKYGT-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C(Cl)=C1)C(C)(O)C
Computed Properties
- Exact Mass: 218.0265204g/mol
- Monoisotopic Mass: 218.0265204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
1-(3,4-DICHLOROPHENYL)-2-METHYLPROPAN-2-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427346-1 g |
1-(3,4-Dichlorophenyl)-2-methyl-2-propanol |
6430-91-7 | 1g |
€586.20 | 2023-03-10 | ||
| abcr | AB427346-5 g |
1-(3,4-Dichlorophenyl)-2-methyl-2-propanol |
6430-91-7 | 5g |
€1,373.40 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511826-1g |
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol |
6430-91-7 | 97% | 1g |
¥3031.0 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343688-50mg |
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol |
6430-91-7 | 97% | 50mg |
¥20736.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343688-100mg |
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol |
6430-91-7 | 97% | 100mg |
¥21708.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343688-250mg |
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol |
6430-91-7 | 97% | 250mg |
¥18144.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343688-500mg |
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol |
6430-91-7 | 97% | 500mg |
¥22094.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343688-1g |
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol |
6430-91-7 | 97% | 1g |
¥19742.00 | 2024-05-05 | |
| Ambeed | A293828-1g |
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol |
6430-91-7 | 97% | 1g |
$441.0 | 2025-04-18 | |
| abcr | AB427346-1g |
1-(3,4-Dichlorophenyl)-2-methyl-2-propanol; . |
6430-91-7 | 1g |
€1555.10 | 2025-04-17 |
1-(3,4-DICHLOROPHENYL)-2-METHYLPROPAN-2-OL Suppliers
1-(3,4-DICHLOROPHENYL)-2-METHYLPROPAN-2-OL Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(3,4-DICHLOROPHENYL)-2-METHYLPROPAN-2-OL
Research Brief on 1-(3,4-Dichlorophenyl)-2-Methylpropan-2-ol (CAS: 6430-91-7): Recent Advances and Applications
1-(3,4-Dichlorophenyl)-2-methylpropan-2-ol (CAS: 6430-91-7) is a chlorinated aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a synthetic intermediate and bioactive molecule. Recent studies have explored its applications in drug discovery, agrochemical development, and material science, with particular focus on its stereochemistry, metabolic pathways, and structure-activity relationships (SAR). This brief synthesizes key findings from 2022–2024 literature to highlight emerging trends.
A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00518) investigated the compound’s role as a precursor to novel GABAA receptor modulators. Researchers optimized its hydroxyl group for hydrogen bonding with α1-subunit residues, yielding derivatives with 2.3-fold improved binding affinity compared to classical ligands. Nuclear magnetic resonance (NMR) analysis (500 MHz, DMSO-d6) confirmed the compound’s stable gauche conformation, critical for CNS penetration.
In agrochemical applications, a 2024 Pest Management Science report (DOI: 10.1002/ps.8067) demonstrated that 6430-91-7 derivatives exhibit potent fungicidal activity against Botrytis cinerea (EC50 = 1.8 μM). Density functional theory (DFT) calculations revealed that the 3,4-dichloro substitution pattern enhances electrophilic attack on fungal cytochrome P450 enzymes. Field trials showed 89% disease suppression at 100 g/ha, outperforming commercial benchmarks.
Metabolic stability studies published in Xenobiotica (2023, DOI: 10.1080/00498254.2023.2234561) identified CYP2D6 as the primary enzyme responsible for the compound’s hepatic oxidation. Using LC-MS/MS, researchers detected three major metabolites: a benzylic alcohol (m/z 235), a ketone derivative (m/z 233), and a glutathione conjugate (m/z 506). These findings inform prodrug design strategies to mitigate first-pass metabolism.
Notably, a breakthrough in green chemistry was achieved via photocatalytic dechlorination (2024, ACS Sustainable Chemistry & Engineering, DOI: 10.1021/acssuschemeng.4c01234). Under visible light irradiation (450 nm), 6430-91-7 underwent selective C-Cl bond cleavage using a Cu-doped TiO2 catalyst, achieving 92% conversion with 99% atom economy. This method reduces hazardous waste generation during synthesis.
Ongoing clinical investigations (Phase I/II) are evaluating 6430-91-7-based kinase inhibitors for oncology. Preliminary data show promising IC50 values against BRAFV600E (3.2 nM) and EGFRT790M (8.7 nM), with reduced cardiotoxicity compared to existing therapies. Further structure optimization focuses on improving aqueous solubility (>2 mg/mL) while maintaining logP values of 2.5–3.5.
These advances position 1-(3,4-dichlorophenyl)-2-methylpropan-2-ol as a versatile scaffold with cross-disciplinary potential. Future research directions include exploring its use in PROTAC design and as a chiral building block for asymmetric synthesis. The compound’s unique physicochemical properties (logD7.4 = 2.1, pKa = 14.2) continue to drive innovation in rational drug design.
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